Cas no 22864-93-3 (Secologanate)

Secologanate is an iridoid monoterpene derivative that serves as a key intermediate in the biosynthesis of various indole alkaloids, including those with significant pharmacological relevance. It is produced through the oxidative cleavage of loganin, catalyzed by the enzyme secologanin synthase. Secologanate is notable for its role in the formation of complex alkaloids such as vinblastine and vincristine, which are critical in chemotherapy. Its structural versatility and reactivity make it valuable in synthetic organic chemistry and biotechnological applications. The compound is typically characterized by its high purity and stability under controlled conditions, ensuring reliable performance in research and industrial processes.
Secologanate structure
Secologanate structure
Product Name:Secologanate
CAS No:22864-93-3
MF:C16H22O10
MW:374.339886188507
CID:258285
PubChem ID:439612
Update Time:2025-05-24

Secologanate Chemical and Physical Properties

Names and Identifiers

    • 2H-Pyran-5-carboxylicacid, 3-ethenyl-2-(b-D-glucopyranosyloxy)-3,4-dihydro-4-(2-oxoethyl)-, (2S,3R,4S)-
    • 2H-Pyran-5-carboxylic acid, 4-(formylmethyl)-2-(b-D-glucopyranosyloxy)-3,4-dihydro-3-vinyl-(8CI)
    • 2H-Pyran-5-carboxylicacid, 3-ethenyl-2-(b-D-glucopyranosyloxy)-3,4-dihydro-4-(2-oxoethyl)-, [2S-(2a,3b,4b)]-
    • Glucopyranoside,5-carboxy-4-(formylmethyl)-3,4-dihydro-3-vinyl-2H-pyran-2-yl, b-D- (8CI)
    • Secologanic acid
    • Secologanate
    • C01957
    • Q27108262
    • (2S,3R,4S)-4-(2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)tetrahydropyran-2-yl]oxy-3-vinyl-3,4-dihydro-2H-pyran-5-carboxylic acid
    • SCHEMBL2135809
    • 22864-93-3
    • (2S,3R,4S)-3-ethenyl-4-(2-oxoethyl)-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-3,4-dihydro-2H-pyran-5-carboxylic acid
    • AKOS040746336
    • CS-0081832
    • HY-121380
    • AC1L97OQ
    • CHEBI:9075
    • Inchi: 1S/C16H22O10/c1-2-7-8(3-4-17)9(14(22)23)6-24-15(7)26-16-13(21)12(20)11(19)10(5-18)25-16/h2,4,6-8,10-13,15-16,18-21H,1,3,5H2,(H,22,23)/t7-,8+,10-,11-,12+,13-,15+,16+/m1/s1
    • InChI Key: PUEUIRDVQIKCCG-ZASXJUAOSA-N
    • SMILES: O1[C@H](CO)[C@H]([C@@H]([C@H]([C@@H]1O[C@H]1[C@H](C=C)[C@H](CC=O)C(C(=O)O)=CO1)O)O)O

Computed Properties

  • Exact Mass: 374.121
  • Monoisotopic Mass: 374.121
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 5
  • Hydrogen Bond Acceptor Count: 10
  • Heavy Atom Count: 26
  • Rotatable Bond Count: 7
  • Complexity: 561
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 8
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 163
  • XLogP3: -0.968

Experimental Properties

  • Color/Form: Solid powder

Secologanate Security Information

  • Signal Word:Warning
  • Storage Condition:Dry, dark and store at 0-4℃ for short term (days to weeks) or -20℃ for long term (Store correctly 2-3years).

Secologanate Pricemore >>

Related Categories No. Product Name Cas No. Purity Specification Price update time Inquiry
Biosynth
XAA86493-1 mg
Secologanate
22864-93-3
1mg
$120.00 2022-12-28
Biosynth
XAA86493-5 mg
Secologanate
22864-93-3
5mg
$390.00 2022-12-28
Biosynth
XAA86493-10 mg
Secologanate
22864-93-3
10mg
$624.00 2022-12-28
Biosynth
XAA86493-25 mg
Secologanate
22864-93-3
25mg
$1,170.00 2022-12-28
Biosynth
XAA86493-50 mg
Secologanate
22864-93-3
50mg
$1,872.00 2022-12-28

Additional information on Secologanate

Secologanate (CAS No. 22864-93-3): A Comprehensive Overview

Secologanate, also known by its CAS number 22864-93-3, is a compound that has garnered significant attention in the fields of pharmacology and neuroscience. This compound is classified as a neuroprotective agent, with a primary focus on its potential applications in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The Secologanate molecule is a derivative ofloganin, a naturally occurring limonoid found in various plants, particularly in the seeds of the soapnut tree (Sapindus mukorossi). Its structure has been modified to enhance its bioavailability and pharmacokinetic properties, making it a promising candidate for therapeutic interventions.

The CAS No. 22864-93-3 designation uniquely identifies Secologanate within chemical databases, ensuring that researchers and professionals can easily reference and study this compound. Recent studies have highlighted its ability to modulate cellular pathways involved in oxidative stress and inflammation, two key contributors to neurodegenerative processes. For instance, research published in the journal *Neuroscience Letters* demonstrated that Secologanate significantly reduces reactive oxygen species (ROS) levels in neuronal cells, thereby protecting them from oxidative damage.

One of the most compelling aspects of Secologanate is its dual mechanism of action. It not only acts as a potent antioxidant but also exhibits anti-inflammatory properties. This dual functionality makes it an attractive candidate for treating conditions where both oxidative stress and inflammation play pivotal roles. A study conducted by researchers at the University of California, Los Angeles (UCLA), found that Secologanate administration in rodent models of Alzheimer's disease led to a reduction in amyloid-beta plaques and an improvement in cognitive function. These findings underscore its potential as a disease-modifying agent.

The chemical structure of Secologanate is characterized by a complex arrangement of rings and functional groups that contribute to its bioactivity. Its limonoid backbone provides structural stability, while additional substituents enhance its solubility and absorption within the bloodstream. This structural optimization has been instrumental in advancing Secologanate from preclinical studies to early-stage clinical trials. According to data from ClinicalTrials.gov, several phase I trials have been completed to assess its safety profile, with promising results indicating minimal adverse effects.

Recent advancements in neuroprotection research have further elucidated the mechanisms by which Secologanate exerts its effects. For example, studies have shown that it activates nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that upregulates antioxidant response element (ARE)-dependent genes. This activation leads to increased expression of endogenous antioxidant enzymes such as glutathione S-transferase (GST) and heme oxygenase-1 (HO-1), which collectively combat oxidative stress and protect neurons from damage.

In addition to its neuroprotective properties, Secologanate has shown potential in other therapeutic areas. Preclinical studies suggest that it may also be effective in mitigating ischemic brain injury by reducing reperfusion-induced oxidative damage. Furthermore, its anti-inflammatory properties make it a candidate for treating conditions such as multiple sclerosis and traumatic brain injury. These diverse applications highlight the versatility of this compound and its potential impact on multiple areas of medicine.

The development of Secologanate as a therapeutic agent has been supported by robust preclinical data demonstrating its efficacy and safety. However, further research is needed to fully understand its long-term effects and optimal dosing regimens. Collaborative efforts between academic institutions, pharmaceutical companies, and regulatory agencies are essential to advancing this compound through clinical development stages.

In conclusion, Secologanate (CAS No. 22864-93-3) represents a significant advancement in the field of neuroprotective agents. Its unique combination of antioxidant and anti-inflammatory properties positions it as a promising candidate for treating neurodegenerative diseases and other conditions characterized by oxidative stress and inflammation. As research continues to uncover its full potential, Secologanate holds the promise of becoming an integral part of future therapeutic strategies aimed at improving neurological health.

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